Dimethyldioctadecylammonium bromide

Catalog No.
S590489
CAS No.
3700-67-2
M.F
C38H80BrN
M. Wt
631 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyldioctadecylammonium bromide

CAS Number

3700-67-2

Product Name

Dimethyldioctadecylammonium bromide

IUPAC Name

dimethyl(dioctadecyl)azanium;bromide

Molecular Formula

C38H80BrN

Molecular Weight

631 g/mol

InChI

InChI=1S/C38H80N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-38H2,1-4H3;1H/q+1;/p-1

InChI Key

PSLWZOIUBRXAQW-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[Br-]

Synonyms

1-octadecanaminium, N,N-dimethyl-N-octadecyl-, DDBAS compound, dimethyl-dioctadecyl-ammonium bromide, dimethyldioctadecylammonium, dimethyldioctadecylammonium bromide, dimethyldioctadecylammonium chloride, dimethyldioctadecylammonium methyl sulfate, dimethyldioctadecylammonium sulfate, dimethyldistearylammonium, dimethyldistearylammonium bisulfate, dimethyldistearylammonium bromide, dioctadecyl dimethylammonium bromide, dioctadecyldimethylammonium, dioctadecyldimethylammonium chloride, dioctadecyldimethylammonium ion, distearyl dimethyl ammonium bromide, distearyldimethylammonium, distearyldimethylammonium bromide, distearyldimonium, distearyldimonium chloride, DODAB, DSDAC cpd

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[Br-]

Adjuvant in Vaccines:

DDAB shows promise as an adjuvant, a substance that enhances the immune response to vaccines. Studies have shown that DDAB, particularly in combination with other adjuvants like trehalose dibehenate (TDM) in a formulation called cationic adjuvant formulation (CAF) 01, can:

  • Increase the production of antibodies against the vaccine antigen
  • Elicit both cellular and humoral immune responses
  • Be effective when administered through various routes, including intranasally and subcutaneously

These advantages make DDAB a potential candidate for developing more effective vaccines against various infectious diseases.

Studying Interactions with Biomolecules:

DDAB's ability to interact with different molecules makes it a valuable tool for studying:

  • DNA interactions: Research has investigated how DDAB monolayers interact with DNA using techniques like specular neutron reflection and surface pressure-area isotherms
  • RNA and DNA association: Studies have explored how these biomolecules interact with DDAB monolayers at the air-liquid interface

Dimethyldioctadecylammonium bromide is a cationic amphiphilic compound with the molecular formula C₃₈H₈₀BrN and a CAS number of 3700-67-2. This compound features two octadecyl (C₁₈) chains attached to a dimethylammonium group, contributing to its unique properties as a surfactant and potential drug delivery agent. It is primarily utilized in laboratory settings for research purposes, particularly in the fields of biochemistry and pharmacology .

DODAB's primary mechanism of action in scientific research is its ability to form ULVs. These vesicles can be loaded with various molecules and used for targeted drug delivery or gene therapy []. The ULVs can fuse with cell membranes, releasing their contents inside the cells. Additionally, the cationic nature of DODAB allows it to interact with negatively charged molecules like DNA, making it potentially useful for gene delivery applications.

This compound has demonstrated significant biological activity, particularly in immunology. Dimethyldioctadecylammonium bromide stimulates immune responses by priming macrophages and facilitating the binding of antigens. Its amphiphilic nature allows it to form liposomes that can encapsulate antigens, enhancing their delivery and efficacy in vaccine formulations . Additionally, it has been noted for its potential cytotoxic effects on certain cell lines, necessitating careful handling due to its irritant properties .

The synthesis of dimethyldioctadecylammonium bromide typically involves the alkylation of dimethylamine with octadecyl bromide. This process can be summarized in the following steps:

  • Preparation of Dimethylamine: Dimethylamine is reacted with octadecyl bromide in a suitable solvent.
  • Reaction Conditions: The reaction is usually conducted under reflux conditions to promote complete alkylation.
  • Isolation: The product is isolated through crystallization or extraction methods.
  • Purification: Further purification may be achieved using chromatography techniques to obtain a high-purity product .

Dimethyldioctadecylammonium bromide has diverse applications:

  • Drug Delivery: Its ability to form liposomes makes it valuable for delivering therapeutic agents.
  • Vaccine Development: It is used as an adjuvant in vaccine formulations to enhance immune responses.
  • Surfactant: The compound serves as a surfactant in various industrial applications due to its amphiphilic properties.
  • Research Tool: It is utilized in laboratory research for studying membrane interactions and cellular processes .

Research indicates that dimethyldioctadecylammonium bromide interacts effectively with various biological molecules, including proteins and nucleic acids. Its ability to form complexes enhances the stability and delivery of these biomolecules. Studies have shown that the compound can improve the immunogenicity of antigens when used in conjunction with liposomal formulations . Moreover, its interaction with cell membranes can lead to altered permeability, which is critical for drug delivery applications.

Dimethyldioctadecylammonium bromide shares structural characteristics with several other quaternary ammonium compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Dimethyldioctadecylammonium bromideC₃₈H₈₀BrNLong-chain alkyl groups enhance lipophilicity
Benzalkonium chlorideC₁₈H₃₉ClNCommonly used as a disinfectant; shorter alkyl chains
Cetyltrimethylammonium bromideC₂₁H₄₅BrNSimilar surfactant properties; fewer carbon atoms
Dodecyltrimethylammonium bromideC₁₄H₃₁BrNShorter alkyl chain; less hydrophobic than dimethyldioctadecylammonium bromide

Dimethyldioctadecylammonium bromide's long hydrophobic chains provide enhanced interactions with lipid membranes compared to its shorter-chain counterparts, making it particularly effective for applications requiring robust membrane penetration and stability.

UNII

Z5T47R065A

Related CAS

14357-21-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3700-67-2

Wikipedia

Distearyl dimethyl ammonium bromide

General Manufacturing Information

1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, bromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types